molecular formula C11H15NO3 B155496 ethyl N-(2-ethoxyphenyl)carbamate CAS No. 128643-12-9

ethyl N-(2-ethoxyphenyl)carbamate

Cat. No.: B155496
CAS No.: 128643-12-9
M. Wt: 209.24 g/mol
InChI Key: HPMBJEHEKMHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-ethoxyphenyl)carbamate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 205562. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

128643-12-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl N-(2-ethoxyphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

HPMBJEHEKMHVHF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)OCC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)OCC

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.44 g of the 2-bromo-1-ethoxycarbonylaminobenzene was added to a solution containing 680 mg of sodium ethoxide, 170 mg of cupric chloride dihydrate, and 156 mg of 2,2'-bipyridine in 40 ml of methanol, and the mixture was heated under reflux for 1.5 hours. After the temperature was brought to room temperature, ethyl acetate was added thereto, and the resulting mixture was washed with water and dried over Glauber's salt. The solvent was distilled off, and the obtained crude crystals were recrystallized from a n-hexane/ethyl acetate solvent mixture, to obtain 1.75 g (yield: 84%) of the desired compound. The spectrum data of the compound was in agreement with the spectrum data of the separately synthesized reference compound.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

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